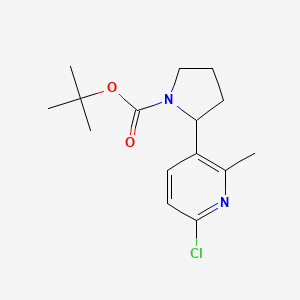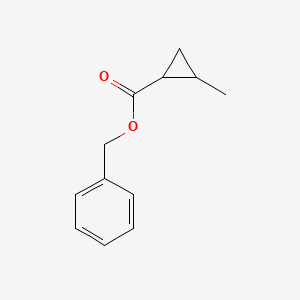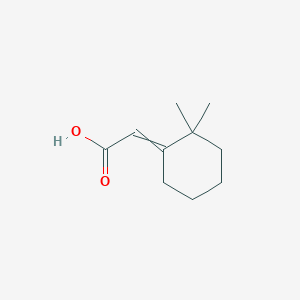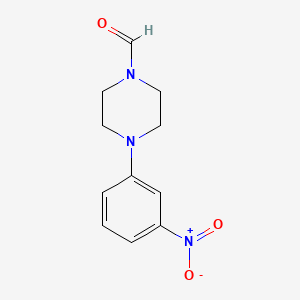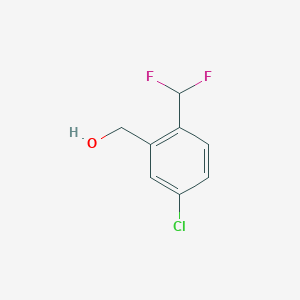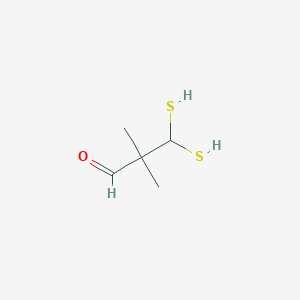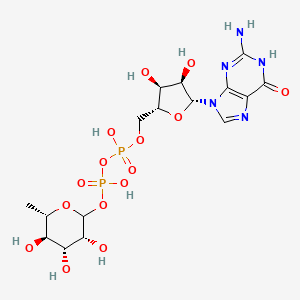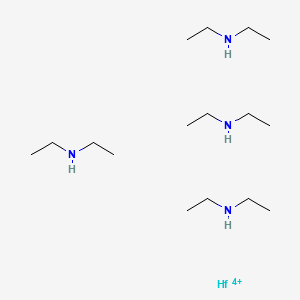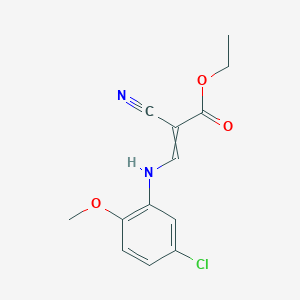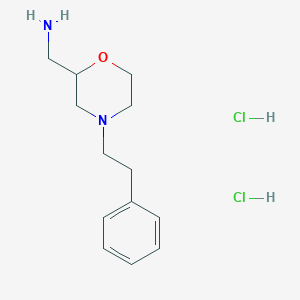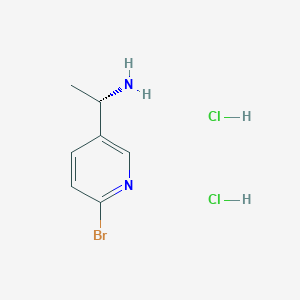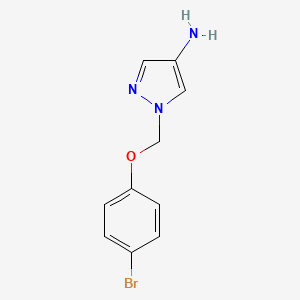
1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a bromophenoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine typically involves the reaction of 4-bromophenol with chloromethyl methyl ether to form 4-bromophenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazol-4-amine under basic conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenoxy methyl pyrazole derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
Nucleophilic Substitution: Formation of azido or thiol-substituted pyrazole derivatives.
Oxidation: Formation of hydroxyl or carbonyl-substituted pyrazole derivatives.
Reduction: Formation of phenoxy methyl pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group enhances the compound’s binding affinity to these targets, while the pyrazole ring facilitates interactions with active sites. This dual functionality allows the compound to modulate biological pathways, leading to its observed effects in medicinal and biological applications.
Comparación Con Compuestos Similares
- 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine
- 1-((4-Fluorophenoxy)methyl)-1H-pyrazol-4-amine
- 1-((4-Methylphenoxy)methyl)-1H-pyrazol-4-amine
Comparison: 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and methyl analogs, the bromine-substituted compound exhibits higher reactivity in nucleophilic substitution reactions and enhanced binding affinity in biological assays. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H10BrN3O |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
1-[(4-bromophenoxy)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H10BrN3O/c11-8-1-3-10(4-2-8)15-7-14-6-9(12)5-13-14/h1-6H,7,12H2 |
Clave InChI |
APWAWJPTLYPYLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCN2C=C(C=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


